Tocopherol calcium succinate

Pharmaceutical Formulation Direct Compression Tableting Powder Flowability

Tocopherol calcium succinate (JP18) is the definitive Vitamin E source for solid oral dosage manufacturing. Unlike oily, viscous unmodified tocopherols requiring costly encapsulation or adsorption, this free-flowing powder enables direct compression tableting and hard capsule filling. It uniquely eliminates the cold flow, capping, and lamination defects inherent to α-tocopherol succinate free acid. The succinate-esterified structure confers superior oxidative stability for extended shelf-life. With a stoichiometric ~3.6% elemental calcium content, it delivers dual Vitamin E and calcium supplementation from a single ingredient—streamlining formulation, procurement, and QC.

Molecular Formula C66H106CaO10
Molecular Weight 1099.6 g/mol
CAS No. 14638-18-7
Cat. No. B087740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTocopherol calcium succinate
CAS14638-18-7
Molecular FormulaC66H106CaO10
Molecular Weight1099.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)[O-])C.[Ca+2]
InChIInChI=1S/2C33H54O5.Ca/c2*1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-33(8)21-19-28-27(7)31(25(5)26(6)32(28)38-33)37-30(36)18-17-29(34)35;/h2*22-24H,9-21H2,1-8H3,(H,34,35);/q;;+2/p-2/t2*23-,24-,33-;/m11./s1
InChIKeyQEKBRBCVWVLFHH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tocopherol Calcium Succinate (CAS 14638-18-7) for Pharmaceutical and Nutraceutical Formulation: A Procurement-Focused Overview


Tocopherol calcium succinate, also known as Vitamin E calcium succinate (CAS 14638-18-7; molecular formula C66H106CaO10; molecular weight 1099.62 g/mol), is a divalent calcium salt of α-tocopherol succinate hemiester [1]. It belongs to a class of semi-synthetic Vitamin E derivatives developed to address key limitations of native tocopherols, including oxidative instability and physical handling challenges in manufacturing [2]. The compound is a solid, free-flowing powder under standard conditions, in contrast to the oily, viscous liquid state of unmodified tocopherol and certain esters like tocopheryl acetate [3]. Its status as an official monograph in the Japanese Pharmacopoeia (JP18) [4] confirms its acceptance as a standardized pharmaceutical ingredient.

Why Tocopherol Calcium Succinate Cannot Be Directly Substituted by Other Vitamin E Esters in Solid Dosage Manufacturing


Generic substitution among Vitamin E forms for solid dosage manufacturing is not feasible due to fundamental differences in physical state and processability. Unmodified α-tocopherol and its simpler esters, such as α-tocopherol acetate, are oily, viscous liquids at room temperature, making them inherently unsuitable for direct compression tableting and requiring complex, costly encapsulation or adsorption techniques [1]. While α-tocopherol succinate is a solid, patent literature explicitly identifies that it suffers from 'cold flow' and insufficient compaction properties, leading to defects like capping and lamination in high-speed tableting [2]. Tocopherol calcium succinate was specifically developed to overcome these deficiencies, offering a free-flowing solid with improved compressibility for robust manufacturing of tablets and hard capsules [3].

Quantitative Differentiation of Tocopherol Calcium Succinate for Scientific and Procurement Decisions


Physical State and Compaction Performance: Tocopherol Calcium Succinate vs. Tocopherol Succinate for Direct Compression Tableting

Tocopherol calcium succinate provides a definitive solution to the poor compaction behavior observed with the free acid form, α-tocopherol succinate. Patent literature explicitly states that α-tocopherol succinate exhibits 'cold flow' and produces tablets prone to 'capping' (splitting) and 'lamination' (layering) during high-speed manufacturing [1]. In contrast, the calcium salt form is described as a 'solid, free-flowing, and/or powdery' material that meets the compaction demands of commercial tableting [2]. This property is derived from the ionic bonding between the succinate hemiester and the divalent calcium ion.

Pharmaceutical Formulation Direct Compression Tableting Powder Flowability

Comparative Oxidative Stability: Tocopherol Calcium Succinate vs. Free Tocopherols in Pre-Absorptive States

Early research established that esterification of tocopherols confers significantly enhanced stability against oxidation in vitro relative to free tocopherols [1]. The fundamental mechanism involves protection of the reactive phenolic hydroxyl group via ester bond formation with succinic acid, which prevents direct oxidation of the 6-chromanol ring [2]. While direct quantitative comparison between tocopherol calcium succinate and α-tocopherol succinate was not located in the available sources, the esterification strategy common to both confers enhanced oxidative resistance compared to unmodified tocopherol [3].

Oxidative Stability Pre-formulation Shelf-Life

Elemental Calcium Content: Quantitative Basis for Dual-Function Formulation

The presence of a defined stoichiometric quantity of calcium is a fundamental property of tocopherol calcium succinate. Based on its molecular formula C66H106CaO10 and a molecular weight of approximately 1099.62 g/mol, with the atomic weight of calcium at approximately 40.08 g/mol, the elemental calcium content can be calculated as approximately 3.6% by weight [1]. This stoichiometric calcium content is absent from all other common Vitamin E forms, including α-tocopherol, α-tocopherol acetate, and α-tocopherol succinate free acid.

Nutritional Supplementation Elemental Analysis Dual-Function Excipient

Recommended Industrial and Research Application Scenarios for Tocopherol Calcium Succinate Based on Verified Differentiation


Solid Oral Dosage Form Manufacturing (Tablets and Hard Capsules)

This compound is optimally deployed as the Vitamin E source in direct compression tablet formulations and hard capsule blends. Its free-flowing, non-capping powder characteristics, as substantiated in patent literature, eliminate the manufacturing challenges associated with oily liquid tocopherols (requiring spray-drying or adsorption onto carriers) and the compaction defects of α-tocopherol succinate free acid [1]. This enables robust, high-speed manufacturing of solid dosage forms with reduced excipient burden and simplified processing workflows [2].

Combination Nutritional Supplements Requiring Co-Formulation of Vitamin E and Calcium

For formulations where both Vitamin E and calcium supplementation are desired, tocopherol calcium succinate provides a stoichiometrically defined, single-ingredient solution. The calculated ~3.6% elemental calcium content delivers a measurable and predictable amount of calcium alongside Vitamin E activity [3]. This dual-functionality can simplify ingredient procurement, reduce the number of components in a formulation, and streamline quality control processes relative to using separate Vitamin E and calcium sources.

High-Stability Pre-Formulations and Long-Shelf-Life Nutraceuticals

Applications requiring extended shelf-life and enhanced oxidative resistance during manufacturing and storage benefit from the esterified structure of tocopherol calcium succinate. The protection of the phenolic hydroxyl group via succinate esterification confers improved stability against oxidation compared to unmodified free tocopherol [4]. This property is particularly valuable for products destined for regions with challenging climate conditions or those requiring extended distribution timelines .

Standardized Pharmaceutical Preparations Requiring Pharmacopoeial Compliance

For pharmaceutical applications in markets where compliance with the Japanese Pharmacopoeia (JP) is required, tocopherol calcium succinate is the specified ingredient under the JP18 monograph [5]. Its inclusion as an official monograph provides a clear regulatory pathway and defined quality standards, which is a distinct advantage over non-pharmacopoeial Vitamin E derivatives. This supports procurement for pharmaceutical manufacturing and clinical research applications targeting JP-compliant markets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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